Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate)
Descripción
Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a bicyclic pyrrolidine derivative stabilized as a bis-salt with 4-methylbenzenesulfonic acid (tosylic acid). The core structure consists of a hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one scaffold, a rigid bicyclic system with two nitrogen atoms that are protonated and paired with tosylate counterions. This salt form enhances aqueous solubility and crystallinity, making it advantageous for pharmaceutical formulations. Its molecular weight is approximately 470.58 g/mol (calculated), with the tosylate groups contributing significantly to its physicochemical profile .
Propiedades
IUPAC Name |
2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.C6H10N2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;9-6-5-3-7-1-4(5)2-8-6/h2*2-5H,1H3,(H,8,9,10);4-5,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYBLBJAEGBLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNC(=O)C2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHOS·1/2CHNO
- Molecular Weight : 470.56 g/mol
- CAS Number : 2448158-06-1
Research indicates that hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives, including the bis(4-methylbenzenesulfonate) form, exhibit significant interactions with the nociceptin/orphanin FQ (N/OFQ) receptor system. This receptor is implicated in pain modulation and has been targeted for developing analgesics. The compound acts as a potent NOP receptor agonist, demonstrating dose-dependent antinociceptive effects in neuropathic pain models, which suggests its potential utility in treating chronic pain conditions .
Antinociceptive Effects
In a study focusing on neuropathic pain, hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives were shown to significantly inhibit mechanical allodynia in rat models of chronic constriction injury. This effect was attributed to the compound's ability to modulate neurotransmitter release and synaptic transmission in pain pathways .
Pharmacokinetics and Safety Profile
The compound exhibits robust metabolic stability and low affinity for the hERG potassium ion channel, indicating a potentially favorable safety profile compared to other analgesics. This characteristic is crucial for minimizing cardiac side effects commonly associated with many drugs targeting similar pathways .
Case Studies
-
Neuropathic Pain Model :
- Objective : To evaluate the antinociceptive properties of hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one.
- Method : Chronic constriction injury was induced in rats, followed by administration of the compound.
- Results : Significant reduction in pain responses was observed at various dosages, supporting its efficacy as a new-class analgesic.
- Structure-Activity Relationship Studies :
Summary of Research Findings
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Comparison with Other Salts
Tosylates are often preferred over hydrochloride or mesylate salts in drug development due to superior stability and solubility. For example:
- Hydrochloride salts may exhibit hygroscopicity, complicating formulation.
- Mesylates can have higher melting points but lower solubility in organic solvents.
The tosylate form of the target compound balances these properties, making it suitable for oral or injectable formulations.
Pharmaceutical Relevance
The Boc group in Compound 26 is typically removed to generate a free amine, which could subsequently form salts like the bis-tosylate for final formulation .
Industrial Considerations
- Scalability : The bis-tosylate’s synthesis likely avoids costly coupling reagents (e.g., HATU in Compound 26), reducing production costs.
- Regulatory Compliance : Tosylates are well-characterized in pharmacopeias, simplifying regulatory approval.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
